molecular formula C13H26O B6315499 trans-4-Tridecen-1-OL CAS No. 75568-02-4

trans-4-Tridecen-1-OL

Cat. No.: B6315499
CAS No.: 75568-02-4
M. Wt: 198.34 g/mol
InChI Key: HURQIANFCDWJNE-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

trans-4-Tridecen-1-OL: is an organic compound with the molecular formula C13H26O . It is a type of unsaturated alcohol, characterized by the presence of a double bond between the fourth and fifth carbon atoms in the carbon chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-Tridecen-1-OL typically involves the use of alkenes and alcohols as starting materials. One common method is the hydroboration-oxidation of 1-tridecene, which involves the addition of borane (BH3) followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH). This reaction yields this compound with high selectivity.

Industrial Production Methods: In an industrial setting, this compound can be produced through catalytic hydrogenation of tridec-4-en-1-al. This process involves the use of a metal catalyst, such as palladium or platinum, under controlled temperature and pressure conditions to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: trans-4-Tridecen-1-OL can undergo oxidation reactions to form aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form saturated alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: this compound can participate in substitution reactions, where the hydroxyl group (-OH) is replaced by other functional groups. For example, reaction with thionyl chloride (SOCl2) can yield trans-4-Tridecen-1-chloride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

    Substitution: Thionyl chloride (SOCl2)

Major Products Formed:

    Oxidation: Aldehydes, Carboxylic acids

    Reduction: Saturated alcohols

    Substitution: trans-4-Tridecen-1-chloride

Scientific Research Applications

Chemistry: trans-4-Tridecen-1-OL is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the preparation of complex molecules.

Biology: In biological research, this compound is studied for its potential role in cell signaling and membrane dynamics. Its unsaturated nature allows it to interact with lipid bilayers, influencing membrane fluidity and function.

Medicine: The compound is investigated for its potential therapeutic applications, including its use as a precursor for the synthesis of bioactive molecules. It may also have antimicrobial properties, making it a candidate for the development of new drugs.

Industry: this compound is used in the production of fragrances and flavors. Its pleasant odor makes it a valuable ingredient in the formulation of perfumes and other scented products.

Mechanism of Action

The mechanism of action of trans-4-Tridecen-1-OL involves its interaction with biological membranes and enzymes. The double bond in its structure allows it to participate in various biochemical reactions, influencing cellular processes. It can modulate membrane fluidity and permeability, affecting the function of membrane-bound proteins and receptors.

Comparison with Similar Compounds

    trans-2-Tridecen-1-OL: Similar in structure but with the double bond located between the second and third carbon atoms.

    trans-3-Tridecen-1-OL: The double bond is between the third and fourth carbon atoms.

Comparison: trans-4-Tridecen-1-OL is unique due to the position of its double bond, which influences its chemical reactivity and biological activity. Compared to trans-2-Tridecen-1-OL and trans-3-Tridecen-1-OL, this compound may exhibit different physical properties, such as boiling point and refractive index, as well as distinct interactions with biological systems.

Properties

IUPAC Name

(E)-tridec-4-en-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h9-10,14H,2-8,11-13H2,1H3/b10-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HURQIANFCDWJNE-MDZDMXLPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C/CCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.